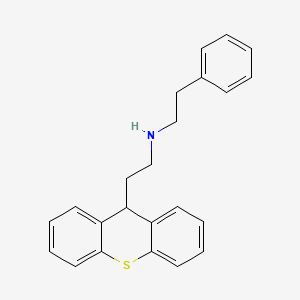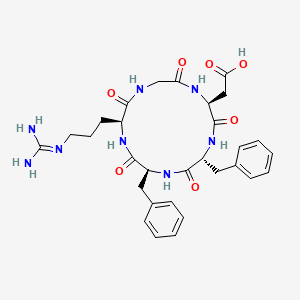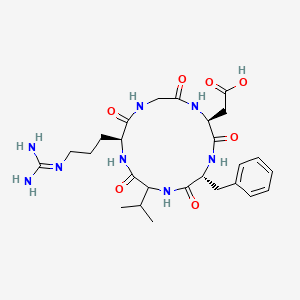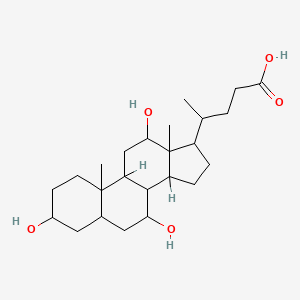![molecular formula C154H231N41O47 B10847350 c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847350.png)
c[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 is a modified form of glucagon-like peptide-1 (GLP-1), specifically the fragment from position 7 to 37. This peptide is a potent insulinotropic hormone, meaning it stimulates the secretion of insulin. It is derived from the processing of proglucagon in intestinal endocrine L cells . The modification with glutamic acid and lysine residues enhances its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2 involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process includes the following steps:
Amino Acid Coupling: Sequential addition of protected amino acids to a solid resin.
Deprotection: Removal of protecting groups from the amino acids.
Cleavage: Detachment of the peptide from the resin.
The reaction conditions typically involve:
Solvents: Dimethylformamide (DMF) and dichloromethane (DCM).
Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling reactions.
Temperature: Room temperature for coupling and deprotection steps.
Industrial Production Methods
Industrial production of this peptide can be achieved through recombinant DNA technology, where the gene encoding the peptide is inserted into a suitable expression system, such as Escherichia coli or yeast. The peptide is then purified using techniques like high-performance liquid chromatography (HPLC) and lyophilization .
Chemical Reactions Analysis
Types of Reactions
C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction of disulfide bonds to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products
The major products formed from these reactions include various analogs of the peptide with altered stability, bioactivity, and receptor affinity .
Scientific Research Applications
C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in glucose metabolism and insulin secretion.
Medicine: Explored as a potential therapeutic agent for type 2 diabetes due to its insulinotropic effects.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
The compound exerts its effects by binding to the glucagon-like peptide-1 receptor (GLP-1R) on pancreatic beta cells. This binding activates the cyclic adenosine monophosphate (cAMP) pathway, leading to increased insulin secretion. Additionally, it inhibits glucagon secretion and slows gastric emptying, contributing to better glucose control .
Comparison with Similar Compounds
C[hGlu22-Lys26][Gly8]GLP-1(7-37)-NH2: is compared with other GLP-1 analogs such as:
Liraglutide: A long-acting GLP-1 analog used for treating type 2 diabetes and obesity.
Semaglutide: Another long-acting GLP-1 analog with similar applications but different pharmacokinetic properties.
Exenatide: A shorter-acting GLP-1 analog with a different amino acid sequence.
The uniqueness of This compound lies in its specific modifications that enhance its stability and bioactivity compared to other analogs .
Properties
Molecular Formula |
C154H231N41O47 |
|---|---|
Molecular Weight |
3408.7 g/mol |
IUPAC Name |
(4S)-5-[[2-[[(2S,3S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,5S,8S,11S,21S)-11-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]-2-(3-amino-3-oxopropyl)-5,8-dimethyl-3,6,9,17,22-pentaoxo-1,4,7,10,16-pentazacyclodocos-21-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C154H231N41O47/c1-16-79(10)124(151(240)172-82(13)129(218)181-107(62-88-65-164-93-36-24-23-35-91(88)93)141(230)183-103(58-76(4)5)142(231)192-122(77(6)7)149(238)180-95(37-25-27-54-155)132(221)167-69-116(206)173-94(40-30-56-163-154(159)160)131(220)165-67-113(158)203)194-143(232)105(59-85-31-19-17-20-32-85)184-138(227)101(49-53-120(212)213)178-135(224)96-38-26-28-55-162-114(204)41-29-39-97(136(225)177-99(46-50-112(157)202)134(223)171-80(11)127(216)170-81(12)128(217)175-96)176-137(226)100(48-52-119(210)211)179-139(228)102(57-75(2)3)182-140(229)104(61-87-42-44-90(201)45-43-87)185-146(235)109(71-196)188-148(237)111(73-198)189-150(239)123(78(8)9)193-145(234)108(64-121(214)215)186-147(236)110(72-197)190-153(242)126(84(15)200)195-144(233)106(60-86-33-21-18-22-34-86)187-152(241)125(83(14)199)191-117(207)70-168-133(222)98(47-51-118(208)209)174-115(205)68-166-130(219)92(156)63-89-66-161-74-169-89/h17-24,31-36,42-45,65-66,74-84,92,94-111,122-126,164,196-201H,16,25-30,37-41,46-64,67-73,155-156H2,1-15H3,(H2,157,202)(H2,158,203)(H,161,169)(H,162,204)(H,165,220)(H,166,219)(H,167,221)(H,168,222)(H,170,216)(H,171,223)(H,172,240)(H,173,206)(H,174,205)(H,175,217)(H,176,226)(H,177,225)(H,178,224)(H,179,228)(H,180,238)(H,181,218)(H,182,229)(H,183,230)(H,184,227)(H,185,235)(H,186,236)(H,187,241)(H,188,237)(H,189,239)(H,190,242)(H,191,207)(H,192,231)(H,193,234)(H,194,232)(H,195,233)(H,208,209)(H,210,211)(H,212,213)(H,214,215)(H4,159,160,163)/t79-,80-,81-,82-,83-,84-,92-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,122-,123-,124-,125-,126-/m0/s1 |
InChI Key |
FZOFJRYZQZCXIG-XPPJIRRWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]4CCCCNC(=O)CCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)C)C)CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@H](C)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H]([C@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC7=CN=CN7)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C4CCCCNC(=O)CCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)C)C)CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC7=CN=CN7)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![c-[-Arg-Gly-Asp-Acpca31-]](/img/structure/B10847287.png)
![C-[2-(1H-Imidazol-4-yl)-cyclopropyl]-methylamine](/img/structure/B10847288.png)
![c-[-Arg-Gly-Asp-Acpca30-]](/img/structure/B10847299.png)
![c[-Arg-Gly-Asp-Acpca35-]](/img/structure/B10847308.png)

![c[-Arg-Gly-Asp-Acpca36-]](/img/structure/B10847321.png)
![c[CO-2,3-pyrazine-CO-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847331.png)
![(3E)-N-methoxy-1-azabicyclo[2.2.2]octane-3-carboximidoyl cyanide](/img/structure/B10847332.png)
![c[CO-o-C6H4-CO-Pro-D-Nal(2)-Arg-Trp-Lys]-NH2](/img/structure/B10847346.png)
![c[Glu18-Lys22][Gly8]GLP-1(7-37)-NH2](/img/structure/B10847347.png)
![c[CO-o-C6H4-CO-Pro-D-Phe-Arg-Trp-Lys]-NH2](/img/structure/B10847358.png)
